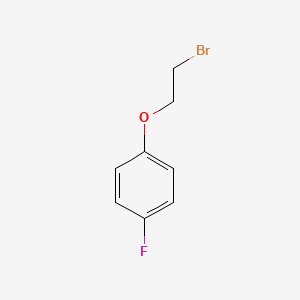
1-(2-Bromoethoxy)-4-fluorobenzene
Overview
Description
1-(2-Bromoethoxy)-4-fluorobenzene is an organic compound with the molecular formula C8H8BrFO It is a derivative of benzene, where a bromine atom is attached to an ethoxy group at the second position and a fluorine atom is attached to the fourth position of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Bromoethoxy)-4-fluorobenzene can be synthesized through the Williamson Ether Synthesis. This involves the reaction of 4-fluorophenol with 2-bromoethanol in the presence of a strong base such as sodium hydride or potassium hydride. The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from 4-fluorophenol attacks the carbon atom of 2-bromoethanol, resulting in the formation of the ether linkage .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Williamson Ether Synthesis. The reaction conditions are optimized to ensure high yield and purity. This includes controlling the temperature, reaction time, and the molar ratios of the reactants. The use of solvents such as dimethyl sulfoxide (DMSO) or hexamethylphosphoric triamide (HMPA) can enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromoethoxy)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form 1-(2-ethoxy)-4-fluorobenzene by removing the bromine atom.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like DMSO or acetonitrile.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous conditions.
Major Products:
Nucleophilic Substitution: Formation of 1-(2-hydroxyethoxy)-4-fluorobenzene, 1-(2-cyanoethoxy)-4-fluorobenzene, or 1-(2-aminoethoxy)-4-fluorobenzene.
Oxidation: Formation of 1-(2-bromoethoxy)-4-fluorobenzaldehyde or 1-(2-bromoethoxy)-4-fluorobenzoic acid.
Reduction: Formation of 1-(2-ethoxy)-4-fluorobenzene.
Scientific Research Applications
1-(2-Bromoethoxy)-4-fluorobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential therapeutic agents due to its ability to undergo various chemical modifications.
Material Science: It is utilized in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound can be used to study the effects of halogenated ethers on biological systems, including their interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(2-Bromoethoxy)-4-fluorobenzene involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom acts as a good leaving group, facilitating nucleophilic substitution reactions. The fluorine atom, being highly electronegative, influences the electron density on the benzene ring, affecting the reactivity of the compound. The ethoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s behavior in different environments .
Comparison with Similar Compounds
1-(2-Bromoethoxy)-4-fluorobenzene can be compared with other similar compounds such as:
1-(2-Bromoethoxy)-2-fluorobenzene: Similar structure but with the fluorine atom at the second position, affecting its reactivity and applications.
1-(2-Bromoethoxy)-4-chlorobenzene: Chlorine atom instead of fluorine, leading to different chemical properties and reactivity.
1-(2-Bromoethoxy)-4-methylbenzene: Methyl group instead of fluorine, resulting in different steric and electronic effects.
The uniqueness of this compound lies in the combination of the bromine, ethoxy, and fluorine groups, which impart specific reactivity and properties that are valuable in various chemical and industrial applications .
Properties
IUPAC Name |
1-(2-bromoethoxy)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSPKRUNMHMICQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366435 | |
| Record name | 1-(2-bromoethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332-48-9 | |
| Record name | 1-(2-Bromoethoxy)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=332-48-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-bromoethoxy)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzene, 1-(2-bromoethoxy)-4-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.112.410 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


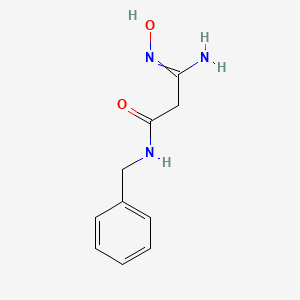
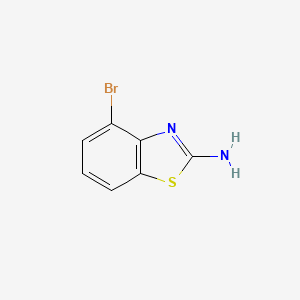
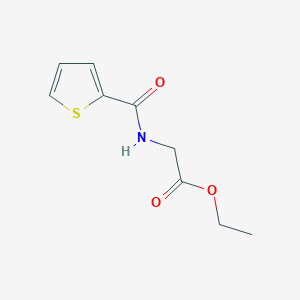
![1-Benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B1271187.png)
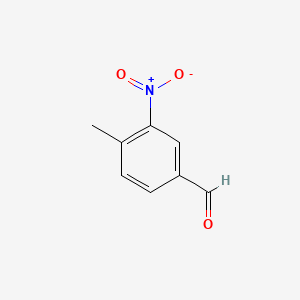
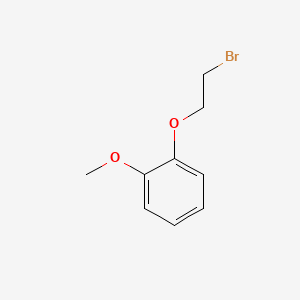
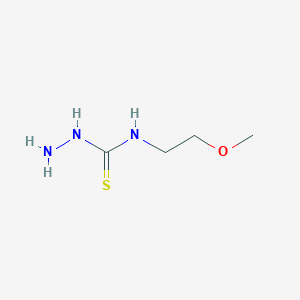
![[(3aR,4R,5R,6aS)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B1271197.png)
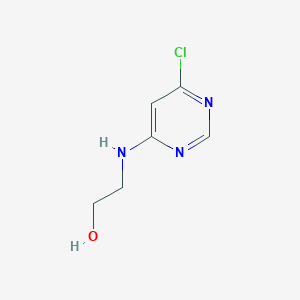


![2-[(3-Aminopyridin-4-yl)amino]ethanol](/img/structure/B1271204.png)
![2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetonitrile](/img/structure/B1271205.png)

